

Desmopressin-d5: A Technical Guide to its Analysis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of **Desmopressin-d5**, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, quality control, and bioanalytical studies. It details the typical specifications found in a Certificate of Analysis (CoA), outlines the experimental protocols for its characterization, and illustrates its primary mechanism of action.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis for a **Desmopressin-d5** reference standard provides critical information regarding its identity, purity, and physical properties. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification



Parameter	Specification
Chemical Name	(S)-1-((4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-13-((phenyl-d5)methyl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)-N-((R)-1-((2-amino-2-oxoethyl)amino)-5-guanidino-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
Molecular Formula	C46H59D5N14O12S2
Molecular Weight	1074.24 g/mol [1]
CAS Number	Not Available (for deuterated form)
Appearance	White to Off-White Crystalline Solid[2]
Solubility	Soluble in water, DMSO, and methanol.[3][4]

Table 2: Purity and Quality Control

Analytical Test	Specification
Purity by HPLC	≥98%[3]
Identity by ¹ H NMR	Conforms to structure
Identity by Mass Spectrometry	Conforms to structure
Storage Condition	-20°C under an inert atmosphere[3]

Experimental Protocols

Detailed analytical methodologies are crucial for the accurate and reproducible characterization of **Desmopressin-d5**. This section provides an overview of the key experimental protocols used to assess its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis



Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of **Desmopressin-d5**.

Objective: To separate and quantify **Desmopressin-d5** from potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C8 or C18 analytical column (e.g., 150 x 4.6 mm, 5 μm)[5][6]

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 25:75 v/v) with 0.1% TFA.[5][6] The exact ratio may need optimization.
- Standard Solution Preparation: Accurately weigh and dissolve the **Desmopressin-d5** reference standard in the mobile phase or a suitable solvent to a known concentration.
- Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase to a concentration similar to the standard solution.
- Chromatographic Conditions:
 - Column Temperature: 40°C[5][6]
 - Flow Rate: 1.0 1.6 mL/min[5][6]
 - Detection Wavelength: 220 nm[5][6]
 - Injection Volume: 10-20 μL



- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Determine the purity of the sample by comparing the peak area of
 Desmopressin-d5 to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of **Desmopressin-d5**.

Objective: To verify the isotopic enrichment and confirm the molecular mass of **Desmopressin-d5**.

Instrumentation:

 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of **Desmopressin-d5** in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
- Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
- MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Mode: Full scan to observe the parent ion.
 - Precursor Ion (for MS/MS): The doubly charged ion [M+2H]²⁺ is typically abundant for desmopressin.[7] For **Desmopressin-d5**, this would be approximately m/z 537.9.[8]
 - Product Ions (for MS/MS): Collision-induced dissociation of the precursor ion will yield characteristic fragment ions.[7]



 Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of **Desmopressin-d5**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to confirm the chemical structure of **Desmopressin-d5**.

Objective: To provide detailed information about the molecular structure and confirm the position of the deuterium labels.

Instrumentation:

High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Deuterated solvent (e.g., D₂O)

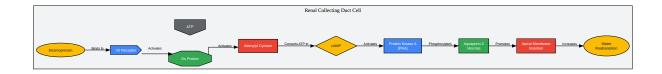
Procedure:

- Sample Preparation: Dissolve an appropriate amount of **Desmopressin-d5** in the deuterated solvent. For peptides, a concentration of 0.1-5 mM is typical.[9]
- NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
- Data Analysis: The spectrum is analyzed for chemical shifts, coupling constants, and
 integration values. The absence of signals in the phenyl region of the phenylalanine residue
 and the presence of expected signals for the rest of the molecule would confirm the structure
 of Desmopressin-d5.

Mechanism of Action: Signaling Pathway

Desmopressin exerts its biological effects primarily through its selective agonism of the vasopressin V2 receptor.[10] The activation of this receptor initiates a G-protein-coupled signaling cascade.





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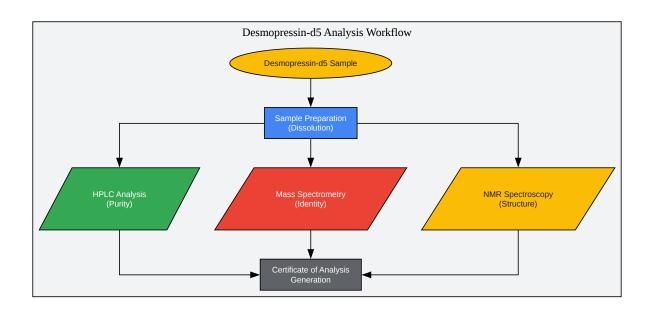
Caption: Desmopressin V2 receptor signaling pathway.

This signaling cascade ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of the renal collecting duct cells, increasing water reabsorption from the urine.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Desmopressin-d5**.





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Caption: General workflow for **Desmopressin-d5** analysis.

This guide provides a foundational understanding of the analytical characterization of **Desmopressin-d5**. For specific applications, method validation and optimization are essential to ensure accurate and reliable results.

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